6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one
Overview
Description
“6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one” is a heterocyclic compound . It has been reported as an intermediate during the biogenesis of cyclic hydoxamic acids in maize . Its molecular formula is C8H7NO3 .
Synthesis Analysis
The synthesis of benzoxazine derivatives has been reported in several studies. For instance, a new benzoxazine monomer terephthalic acid bis-[2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)]ethyl ester (TMBE) with bis-ester groups has been synthesized from the simple esterification reaction of terephthaloyl chloride and 2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)-ethanol (MB-OH) .
Molecular Structure Analysis
The molecular structure of benzoxazine derivatives has been characterized by Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .
Chemical Reactions Analysis
Benzoxazine derivatives have been involved in various chemical reactions. For example, Rh/(S)-DTBM-SegPhos-catalyzed asymmetric hydrogenation of prochiral (Z)-2-(2-oxo-2H-benzo[b][1,4]oxazin-3(4H)-ylidene)acetate esters was successfully developed .
Scientific Research Applications
Synthetic Chemistry and Medicinal Applications
1. Synthetic Protocols and Biological Significance
- The synthesis of 1,2-oxazines, including compounds structurally related to 6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one, involves dehydration of dihydro-oxazines obtained from cyclization of acyl-nitroso compounds. This process highlights the importance of oxazinium salts as electrophiles in synthetic chemistry, offering pathways to chiral synthons and diverse heterocyclic compounds (Sainsbury, 1991).
- Benzoxazinoids, including benzoxazinones, are explored for their potential therapeutic applications. These compounds exhibit a wide range of biological activities, such as anti-cancer, anti-microbial, and anti-inflammatory effects. This versatility positions them as key molecules in drug development (de Bruijn, W. J. C., Gruppen, H., & Vincken, J., 2018).
2. Environmental and Pharmacological Implications
- Oxy-PAHs, including structures related to 6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one, have been identified for their genotoxic and mutagenic risks in environmental studies. These compounds, formed by modification of polycyclic aromatic hydrocarbons (PAHs), pose significant environmental and health risks, emphasizing the need for understanding their behavior and impacts (Clergé, Adeline et al., 2019).
3. Role in Food Science and Nutrition
- Benzoxazinoids (BXs) found in cereals and bakery products have been investigated for their health-protecting properties. These compounds, initially identified in young plants and medicinal dicots, have been linked to antimicrobial, anticancer, and appetite-reducing effects. Their presence in daily diets through bread and cereals draws attention to their potential health benefits and necessitates further research (Adhikari, K. et al., 2015).
properties
IUPAC Name |
6-hydroxy-4H-1,4-benzoxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-5-1-2-7-6(3-5)9-8(11)4-12-7/h1-3,10H,4H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKBWBHDGQXLDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464008 | |
Record name | 6-HYDROXY-2H-BENZO[B][1,4]OXAZIN-3(4H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60464008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one | |
CAS RN |
53412-38-7 | |
Record name | 6-HYDROXY-2H-BENZO[B][1,4]OXAZIN-3(4H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60464008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 53412-38-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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